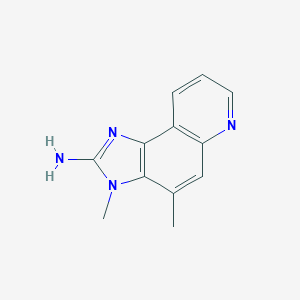

2-Amino-3,4-dimethylimidazo(4,5-F)quinoline

Descripción general

Descripción

2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992)

MeIQ is an aminoquinoline.

MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).

See also: Beef (part of); Chicken, cooked (part of); Chum salmon, cooked (part of) ... View More ...

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-3,4-dimethylimidazo(4,5-F)quinoline (MeIQ) is the cytochrome P450 from the IA subfamily . This enzyme family plays a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

MeIQ interacts with its target, cytochrome P450, in a complex manner. It has been found to both induce and inhibit this enzyme . MeIQ, by itself, induces cytochrome P450 from the IA subfamily but is a weak inducer compared to 3-methylcholanthrene . In both chick and rat hepatocytes in culture, meiq decreased the amount of 3-methylcholanthrene-induced ethoxyresorufin deethylase activity, which is catalyzed by cytochrome p450 ia .

Biochemical Pathways

The interaction of MeIQ with cytochrome P450 affects several biochemical pathways. In hepatic microsomes from methylcholanthrene-treated chicks and rats, MeIQ was a competitive inhibitor of both ethoxyresorufin deethylase activity, a reaction catalyzed mainly by rodent cytochrome P450 IA1, and uroporphyrinogen oxidation, a reaction catalyzed by rodent P450 IA2 .

Result of Action

The molecular and cellular effects of MeIQ’s action are significant. It has been found to induce DNA damage and gene mutation in rodent cells in vitro and gene mutation in insects . It also induces DNA damage and mutation in bacteria . MeIQ can be metabolized by human liver microsomes to a species that damages bacterial DNA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MeIQ. For instance, it is sensitive to light and air . It is also slightly water-soluble , which may affect its distribution and action in the body. More research is needed to fully understand how environmental factors influence the action of MeIQ.

Análisis Bioquímico

Biochemical Properties

2-Amino-3,4-dimethylimidazo(4,5-F)quinoline can induce and inhibit cytochrome P450 from the IA subfamily . It is a weak inducer compared to 3-methylcholanthrene . It decreases the amount of 3-methylcholanthrene-induced ethoxyresorufin deethylase activity, which is catalyzed by cytochrome P450 IA .

Cellular Effects

This compound has been found to induce DNA damage and gene mutation in rodent cells in vitro . It also induces DNA damage and mutation in bacteria .

Molecular Mechanism

This compound can be metabolized by human liver microsomes to a species that damages bacterial DNA . In hepatic microsomes from methylcholanthrene-treated chicks and rats, it was found to be a competitive inhibitor of both ethoxyresorufin deethylase activity, a reaction catalyzed mainly by rodent cytochrome P450 IA1, and uroporphyrinogen oxidation, a reaction catalyzed by rodent P450 IA2 .

Temporal Effects in Laboratory Settings

This compound is sensitive to light and air . It is slightly water soluble and is rapidly degraded by dilute hypochlorite .

Dosage Effects in Animal Models

In animal models, dietary administration of this compound induces tumor formation in a dose-dependent manner . It has been found to induce hepatocellular adenomas and carcinomas in female mice, and papillomas and squamous-cell carcinomas of the forestomach in animals of each sex .

Metabolic Pathways

It is known that it can be metabolized by human liver microsomes .

Subcellular Localization

It is known to bind to DNA , suggesting that it may localize to the nucleus of cells.

Actividad Biológica

Overview

2-Amino-3,4-dimethylimidazo(4,5-f)quinoline (MeIQ) is a heterocyclic amine (HAA) primarily formed during the cooking of protein-rich foods. It is classified as a potent mutagen and carcinogen, with significant implications for human health. This article explores the biological activity of MeIQ, focusing on its mutagenic properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₃N₃

- Molecular Weight : 185.25 g/mol

- IUPAC Name : 2-amino-3,4-dimethylimidazo[4,5-f]quinoline

Mutagenicity and Carcinogenicity

MeIQ is recognized for its mutagenic effects in various biological systems. Studies have demonstrated that it induces DNA damage through the formation of DNA adducts, leading to mutations and ultimately cancer.

Key Findings:

- DNA Adduct Formation : MeIQ forms stable DNA adducts that can persist in tissues, contributing to mutagenesis. The levels of these adducts are dose-dependent and correlate with increased mutation rates in animal models .

- Ames Test : In the Ames test, MeIQ exhibited strong mutagenic activity across several strains of Salmonella typhimurium, indicating its potential to cause mutations in bacterial DNA .

The carcinogenicity of MeIQ is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. This activation leads to the formation of reactive intermediates that bind to DNA.

Metabolic Pathways:

- N-Hydroxylation : Converts MeIQ into a more reactive form that can interact with DNA.

- Conjugation Reactions : Include sulfation and glucuronidation which can either detoxify or activate MeIQ .

Case Studies

Several studies have investigated the biological effects of MeIQ in animal models:

Biological Implications

The biological activity of MeIQ poses significant health risks due to its mutagenic properties. The presence of this compound in cooked meats raises concerns about dietary exposure and its potential link to colorectal and other cancers.

Oxidative Stress and Repair Mechanisms

Research indicates that oxidative stress plays a minimal role in MeIQ-induced carcinogenesis compared to direct DNA damage from adduct formation. The expression levels of DNA repair enzymes like ERCC1 and OGG1 are critical in mitigating the effects of DNA damage caused by MeIQ .

Aplicaciones Científicas De Investigación

Mutagenicity Studies

MeIQ has been extensively studied for its mutagenic effects using the Ames test, which assesses the mutagenic potential of compounds by measuring their ability to induce mutations in Salmonella bacteria. Research indicates that MeIQ is one of the most potent mutagens among heterocyclic amines found in cooked food .

| Study | Findings |

|---|---|

| Kudo et al. (1991) | Identified mutations induced by MeIQ in laboratory animals. |

| IARC Monographs | Classified MeIQ as a probable human carcinogen based on animal studies . |

Toxicological Assessments

MeIQ's role in toxicology is significant, especially concerning liver function and cytochrome P450 enzyme activity. Studies have shown that MeIQ can both induce and inhibit cytochrome P450 enzymes in rat and chick hepatocytes, which are crucial for drug metabolism and detoxification processes .

| Research Focus | Outcome |

|---|---|

| Cytochrome P450 Induction | Induces specific isoforms but inhibits others at higher concentrations . |

| Hepatotoxicity | Associated with liver tumors in animal models . |

Environmental Health

The presence of MeIQ in welding fumes has raised concerns regarding occupational exposure among welders. Research indicates that inhalation of welding fumes containing MeIQ can lead to acute lung damage and inflammation, highlighting the need for monitoring exposure levels in industrial settings .

| Exposure Scenario | Health Implications |

|---|---|

| Welding Fume Exposure | Increased risk of respiratory issues and potential neurotoxicity due to manganese exposure linked with MeIQ . |

Case Studies

Several case studies have been conducted to understand the implications of MeIQ exposure:

- Animal Studies : Long-term feeding studies on mice have demonstrated that dietary inclusion of MeIQ leads to increased incidences of liver tumors, particularly adenomas and carcinomas .

- Human Dietary Studies : Epidemiological studies have correlated high consumption of grilled or fried meats with increased cancer risk, implicating compounds like MeIQ as contributing factors .

Propiedades

IUPAC Name |

3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWMIJIGUYNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020800 | |

| Record name | MeIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3,4-dimethylimidazo(4,5-f)quinoline appears as pale orange crystalline solid or light yellow powder. (NTP, 1992), Pale orange or light yellow solid; [CAMEO], Solid | |

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids, and proteins. The major subclass of HCAs found in the human diet comprise the aminoimidazoazaarenes (AIAs) 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). All, except DiMeIQx, have been shown to be carcinogenic in animals ... It is now known that metabolic activation leading to the formation of DNA adducts is critical for mutagenicity and carcinogenicity of these compounds. All of the AIAs studied adduct to the guanine base, the major adduct being formed at the C8 position. Two AIAs, IQ and MeIQx, also form minor adducts at the N2 position of guanine. A growing body of literature has reported on the mutation spectra induced by AIA-guanine adducts. Studies of animal tumors induced by AIAs have begun to relate AIA-DNA adduct-induced mutagenic events with the mutations found in critical genes associated with oncogenesis ... | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

77094-11-2 | |

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77094-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077094112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MeIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2Q7M1P33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

565 to 568 °F (NTP, 1992), 297 °C, 296 - 298 °C | |

| Record name | 2-AMINO-3,4-DIMETHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.